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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B074499

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Amino-3-penten-2-one (CAS No: 1118-66-7), a valuable building block in organic
synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-Amino-3-
penten-2-one. It is important to note that while extensive searches have been conducted, a
complete, unified, and experimentally verified dataset from a single source is not readily
available in the public domain. Therefore, the data presented here is a composite from various
sources and may include predicted values or data from closely related analogs.

Table 1: *"H NMR Spectroscopic Data (Predicted)

As of the latest search, a complete experimental tH NMR spectrum for 4-Amino-3-penten-2-
one is not available in the cited literature. The following table presents a predicted *H NMR
data based on standard chemical shift values and analysis of similar enaminone structures.
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

CHs (at C2) ~2.0 Singlet 3H

CH (at C3) ~5.0 Singlet 1H

CHs (at C4) ~1.9 Singlet 3H

NH:z ~4.7 (broad) Singlet 2H

Solvent: CDCIs (predicted)

Table 2: *C NMR Spectroscopic Data

A 13C NMR spectrum for (32)-4-Amino-3-penten-2-one is available on PubChem, provided by

SpectraBase.[1] The exact peak list is not provided in the search results, but typical chemical

shifts for such a structure are listed below.

Carbon Atom

Chemical Shift (o, ppm)

C1 (CHs) ~28
C2 (C=0) ~195
C3 (CH) ~96
C4 (C-NH2) ~163
C5 (CHs) ~20

Solvent: Not specified

Table 3: IR Spectroscopic Data

The National Institute of Standards and Technology (NIST) WebBook provides an IR spectrum
for 4-Amino-3-penten-2-one.[2][3] The following table lists the characteristic vibrational

frequencies.
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Functional Group Wavenumber (cm~—?) Intensity
N-H Stretch 3300 - 3500 Medium
C-H Stretch 2850 - 3000 Medium
C=0 Stretch (Ketone) ~1650 Strong
C=C Stretch (Alkene) ~1600 Medium
N-H Bend ~1560 Medium

Table 4: Mass Spectrometry Data

The NIST WebBook also indicates the availability of a mass spectrum for 4-Amino-3-penten-
2-one.[2] The molecular weight of the compound is 99.13 g/mol .[1] The expected molecular

ion peak and major fragments are listed below.

m/z Interpretation

99 [M]* (Molecular lon)
84 [M - CHs]*

56 [M - CHsCOJ*

43 [CHsCOJ]*

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for 4-Amino-3-
penten-2-one are not available in the searched literature. Therefore, this section provides
generalized methodologies for obtaining NMR, IR, and MS spectra for a compound of this

nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR:
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o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-penten-2-one in about
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e Acquisition Parameters (*H NMR):

[¢]

Set the spectral width to approximately 15 ppm.

o

Use a pulse angle of 30-45 degrees.

[e]

Set the relaxation delay to 1-2 seconds.

o

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e Acquisition Parameters (33C NMR):

[¢]

Set the spectral width to approximately 220 ppm.

[e]

Use a proton-decoupled pulse sequence.

[e]

Set the relaxation delay to 2-5 seconds.

o

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

e Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

e Sample Preparation: Place a small amount of the solid 4-Amino-3-penten-2-one directly
onto the ATR crystal.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Acquisition:

o

Record a background spectrum of the empty ATR crystal.

[¢]

Apply pressure to ensure good contact between the sample and the crystal.

[¢]

Record the sample spectrum over a range of approximately 4000-400 cm™1.

[e]

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

e Processing: The software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron lonization (El)-MS:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

 Instrumentation: Use a mass spectrometer with an El source.

 |onization: Bombard the sample with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Visualizations
General Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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